

Spectroscopic Analysis of Ethyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl crotonate*

Cat. No.: B152679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl crotonate** ($C_6H_{10}O_2$), a common organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of **ethyl crotonate** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **ethyl crotonate**, both 1H and ^{13}C NMR provide detailed structural information.

1H NMR Spectroscopic Data

The proton NMR spectrum of **ethyl crotonate** reveals four distinct signals corresponding to the different proton environments in the molecule.

Table 1: 1H NMR Data for **Ethyl Crotonate** in $CDCl_3$

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~1.26	Triplet	~7.1	3H	-O-CH ₂ -CH ₃
~1.88	Doublet of doublets	~6.9, ~1.7	3H	=CH-CH ₃
~4.17	Quartet	~7.1	2H	-O-CH ₂ -CH ₃
~5.82	Doublet of quartets	~15.6, ~1.7	1H	=CH-CH ₃
~6.96	Doublet of quartets	~15.6, ~6.9	1H	-CO-CH=

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **ethyl crotonate** shows six signals, corresponding to the six carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[1][2][3][4]

Table 2: ¹³C NMR Data for **Ethyl Crotonate** in CDCl₃[1][3]

Chemical Shift (δ , ppm)	Carbon Type (from DEPT)	Assignment
~14.3	CH ₃	-O-CH ₂ -CH ₃
~17.9	CH ₃	=CH-CH ₃
~60.2	CH ₂	-O-CH ₂ -CH ₃
~122.9	CH	=CH-CH ₃
~144.5	CH	-CO-CH=
~166.5	C (quaternary)	C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethyl crotonate** shows characteristic absorptions for the C=O and C=C bonds of an α,β -unsaturated ester.

Table 3: Key IR Absorptions for **Ethyl Crotonate**

Wavenumber (cm ⁻¹)	Bond	Functional Group
~1720	C=O stretch	α,β -Unsaturated Ester
~1655	C=C stretch	Alkene
~1270, ~1170	C-O stretch	Ester
~970	C-H bend	trans-Alkene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **ethyl crotonate** shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Ethyl Crotonate**^[5]

m/z	Relative Intensity (%)	Assignment
114	2.7	[M] ⁺ (Molecular Ion)
99	28.9	[M - CH ₃] ⁺
87	2.2	[M - C ₂ H ₅] ⁺
69	100.0	[M - OC ₂ H ₅] ⁺ (Base Peak)
41	26.6	[C ₃ H ₅] ⁺

Experimental Protocols

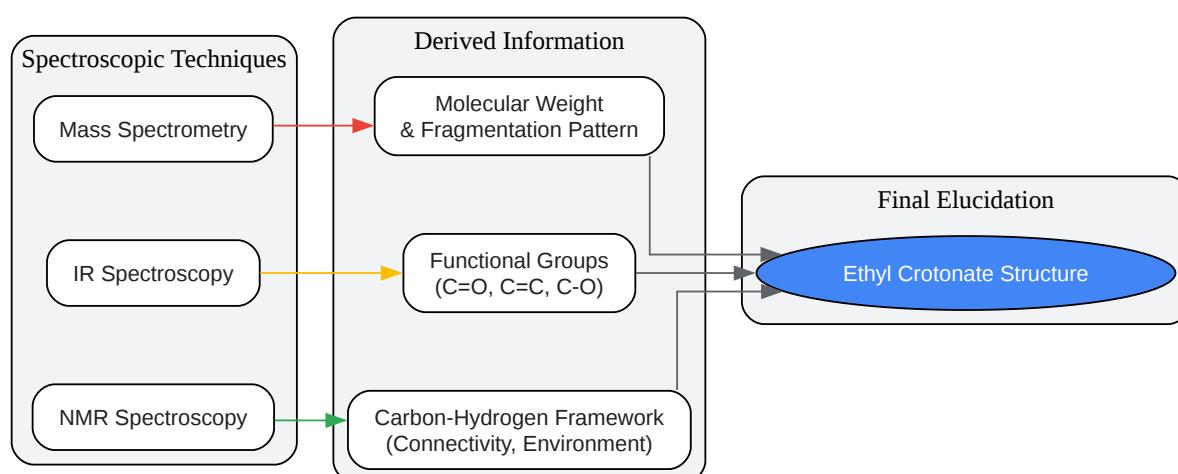
The following are generalized protocols for the acquisition of spectroscopic data for **ethyl crotonate**.

NMR Spectroscopy Protocol

- Sample Preparation: Prepare a solution of approximately 5-25 mg of **ethyl crotonate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).^[6] For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.^[6]
- Data Acquisition:
 - ^1H NMR: A standard single-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.^[6]
 - ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are run to differentiate carbon types.^{[2][3]}
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Apply a baseline correction.
 - Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).^[6]
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
^[6]

IR Spectroscopy Protocol (Mull Technique)

- Sample Preparation: Place about 15-20 mg of liquid **ethyl crotonate** between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for the mull technique with solids, grind 15-20 mg of the substance in an agate mortar.^[7] Add a few drops of a mulling agent (e.g., Nujol) and continue to grind to a smooth paste.^[7]
- Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.


- Data Processing: Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the **ethyl crotonate** sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[5]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **ethyl crotonate** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Structural Elucidation of **Ethyl Crotonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asahilab.co.jp [asahilab.co.jp]
- 2. azom.com [azom.com]
- 3. magritek.com [magritek.com]
- 4. azom.com [azom.com]
- 5. Ethyl crotonate(623-70-1) MS [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Crotonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152679#ethyl-crotonate-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com